![molecular formula C6H7BrN2O2S B6605482 (2-bromopyridin-3-yl)methanesulfonamide CAS No. 2228499-70-3](/img/structure/B6605482.png)
(2-bromopyridin-3-yl)methanesulfonamide
Overview
Description
(2-bromopyridin-3-yl)methanesulfonamide, also known as BMS-204352, is an organic compound with a wide range of applications in the medical and scientific fields. It is a member of the pyridine family, which is a group of aromatic heterocyclic compounds that contain nitrogen and carbon atoms. BMS-204352 is a colorless, crystalline solid with a melting point of 169-172°C and a boiling point of 310°C. It is highly soluble in water and has a high melting point, making it a useful compound for many applications.
Scientific Research Applications
Cross-Coupling Reactions
(2-bromopyridin-3-yl)methanesulfonamide is used in cross-coupling reactions. A study demonstrated the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides by reacting 3-bromopyridine with various primary and secondary alkyl and aryl sulfonamides. This reaction was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, suggesting a potential application in the development of pyridinyl-based sulfonamides (Han, 2010).
Bromination of Unsaturated Derivatives
Another study focused on the bromination of various unsaturated trifluoromethanesulfonamide derivatives, including (2-bromopyridin-3-yl)methanesulfonamide. The results show that bromine adds to both triple bonds of these derivatives, leading to the formation of dibromopropenyl trifluoromethanesulfonamides. This indicates a potential use in synthesizing complex brominated molecules (Shainyan et al., 2015).
Conformation and Self-Association
The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, were studied using IR spectroscopy and quantum chemical methods. This research offers insights into the conformational behavior of sulfonamide derivatives in solutions and their potential for forming hydrogen-bonded associations (Sterkhova et al., 2014).
Pd-Catalyzed N-arylation
Methanesulfonamide, closely related to (2-bromopyridin-3-yl)methanesulfonamide, was utilized in Pd-catalyzed N-arylation with aryl bromides and chlorides. This method is relevant for the synthesis of compounds without concerns over genotoxic impurities, showing potential applications in safer chemical synthesis (Rosen et al., 2011).
Synthesis of Sulfonamide Derivatives
The synthesis and characterization of various sulfonamide derivatives, including methanesulfonamides, have been explored. These studies offer valuable information on the chemical properties and potential applications of these compounds in different fields (Bhasin et al., 2009).
Ligand Scaffolds for Catalytic Asymmetric Synthesis
Sulfonamide derivatives have been used as ligands in catalytic asymmetric synthesis. One study highlights the use of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide for alkylzinc additions to aldehydes, showing the versatility of sulfonamide derivatives in catalysis (Wipf & Wang, 2002).
properties
IUPAC Name |
(2-bromopyridin-3-yl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHKFTRUBPQDSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromopyridin-3-yl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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